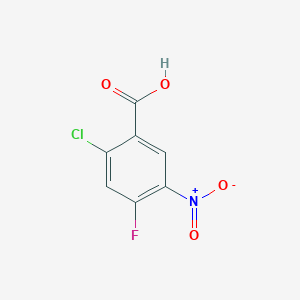

2-Chloro-4-fluoro-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZKAFCPWNFONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428413 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114776-15-7 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The information presented is curated from established chemical literature and patents, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development efforts.

Executive Summary

The synthesis of this compound is predominantly achieved through three main synthetic pathways. The most direct method is the nitration of 2-chloro-4-fluorobenzoic acid. Alternative routes, offering potentially higher overall yields, commence from either 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzotrichloride. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. This guide will elaborate on each of these synthetic strategies.

Synthetic Routes and Data Presentation

The following tables summarize the quantitative data associated with the three primary synthetic routes to this compound.

Route 1: Nitration of 2-chloro-4-fluorobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-fluorobenzoic acid | [1][2] |

| Reagents | Fuming nitric acid, Concentrated sulfuric acid, Catalyst | [1][2] |

| Reaction Temperature | -5 to 8°C | [1][2] |

| Reaction Time | 5 to 8 hours | [1][2] |

| Yield | 97.1% | [1] |

| Purity | 97.2% | [1] |

Route 2: From 2-chloro-4-fluorotoluene

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-fluorotoluene | [3] |

| Key Intermediates | 2-chloro-4-fluorobenzylidene dichloride, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride, 2-chloro-4-fluoro-5-nitrobenzaldehyde | [3] |

| Overall Yield | >80% | [3] |

| Final Product Purity | 99.1% - 99.2% (after recrystallization) | [3] |

Route 3: From 2-chloro-4-fluorobenzotrichloride

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-fluorobenzotrichloride | [4][5] |

| Key Intermediate | 2-chloro-4-fluoro-5-nitrobenzotrichloride | [4][5] |

| Nitration Yield | ~98% | [5] |

| Hydrolysis Yield | 82% - 91% | [4] |

| Final Product Purity | 96.5% (after extraction and crystallization) | [4] |

Experimental Protocols

Route 1: Detailed Protocol for the Nitration of 2-chloro-4-fluorobenzoic Acid [1][2]

-

Reaction Setup: To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

-

Addition of Starting Material: Add 10 g of 2-chloro-4-fluorobenzoic acid to the flask in batches. Stir the mixture at 25°C for 1 hour.

-

Nitration: Cool the reaction mixture to 0°C in an ice bath. Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.

-

Reaction Monitoring: Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.

-

Work-up: Slowly pour the reaction mixture into 80 g of crushed ice.

-

Isolation: Collect the precipitated solid product by filtration.

-

Purification: Wash the filter cake with 30 g of ice water and then air-dry it at 65°C to obtain the final product.

Route 2: General Protocol for the Synthesis from 2-chloro-4-fluorotoluene [3]

-

Photochlorination: 2-chloro-4-fluorotoluene undergoes a free-radical photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.

-

Nitration: The resulting dichloride is dissolved in a solvent (such as dichloromethane, dichloroethane, or chloroform) and nitrated using a mixed acid (concentrated sulfuric acid and fuming nitric acid) at a temperature of 0-30°C. The molar ratio of fuming nitric acid to the dichloride is typically between 1:1 and 1.8:1. After the reaction, the mixture is poured into ice water, and the organic layer is separated and the solvent evaporated to give 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.

-

Hydrolysis and Oxidation: The nitrated dichloride is first hydrolyzed to 2-chloro-4-fluoro-5-nitrobenzaldehyde. Subsequently, an oxidizing agent, such as 28% hydrogen peroxide, is added to the reaction mixture at 50°C and reacted for 4 hours to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization from an ethanol/water mixture.

Route 3: General Protocol for the Synthesis from 2-chloro-4-fluorobenzotrichloride [4][6]

-

Nitration: 2-chloro-4-fluorobenzotrichloride is slowly added to a pre-cooled mixture of sulfuric acid and nitric acid, maintaining the temperature between 0-10°C. The reaction is monitored by chromatography. Upon completion, the mixture is poured into ice water to precipitate the intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride, which is then isolated by filtration or extraction.

-

Hydrolysis: The isolated 2-chloro-4-fluoro-5-nitrobenzotrichloride is hydrolyzed to the final product. In one method, the intermediate is heated in 80% sulfuric acid at 100-110°C for about 3 hours. After cooling and dilution with water, the product is extracted with ethyl acetate. Evaporation of the solvent yields the desired this compound. Alternatively, hydrolysis can be carried out using water in the presence of a catalyst like ferric chloride at elevated temperatures (e.g., 65-85°C).

Mandatory Visualizations

Reaction Workflows

Caption: Overview of the three main synthetic routes.

Reaction Mechanism

Caption: General mechanism of electrophilic aromatic nitration.

This guide provides a foundational understanding of the synthesis of this compound. For further details and specific safety information, it is crucial to consult the primary literature and safety data sheets for all chemicals involved.

References

- 1. This compound | 114776-15-7 [chemicalbook.com]

- 2. This compound CAS#: 114776-15-7 [m.chemicalbook.com]

- 3. CN114105772A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 4. CN101948390A - The preparation method of this compound - Google Patents [patents.google.com]

- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]

Structural Analysis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid: A Technical Overview

For Immediate Release

This technical guide provides a summary of the available structural and physicochemical data for 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a polysubstituted aromatic carboxylic acid with the chemical formula C₇H₃ClFNO₄. The molecular structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, a fluorine atom, and a nitro group.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

A comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray diffraction study for this compound. Therefore, precise bond lengths, bond angles, and torsion angles from experimental crystallographic data are not available at this time.

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1. This information has been compiled from various chemical supplier databases and patent literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNO₄ | |

| Molecular Weight | 219.55 g/mol | [1] |

| Melting Point | 146-150 °C | [2] |

| Boiling Point | 364.2 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| pKa | 2.32 ± 0.12 (Predicted) | [3] |

| Solubility | Soluble in methanol | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. The following sections summarize the available information.

NMR Spectroscopy

One public database indicates the availability of a ¹⁹F NMR spectrum for this compound, though access to the full spectrum requires a subscription.[5]

Infrared (IR) Spectroscopy

A definitive, publicly available, and assigned experimental FT-IR spectrum for this compound has not been identified.

Mass Spectrometry

Specific experimental mass spectrometry data for this compound is not available in the searched literature.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the nitration of 2-chloro-4-fluorobenzoic acid.[6][7] Several patents describe variations of this process.

General Synthetic Workflow:

Caption: General synthesis workflow for this compound.

Example Synthetic Protocol

A representative, though not exhaustive, synthetic protocol based on patent literature is as follows.[4] Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Experimental Workflow:

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Gaps and Future Work

This technical guide highlights the significant lack of publicly available, detailed experimental data for the structural analysis of this compound. To provide a more comprehensive understanding of this molecule, the following experimental work is required:

-

Single-crystal X-ray diffraction: To determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

-

Comprehensive NMR analysis: Including ¹H, ¹³C, and ¹⁹F NMR spectroscopy with full assignment of all signals.

-

FT-IR and Raman spectroscopy: To identify characteristic vibrational modes.

-

High-resolution mass spectrometry: To confirm the exact mass and fragmentation patterns.

-

Computational modeling: To complement experimental data and provide further insights into the electronic structure and reactivity.

Conclusion

This compound is a valuable chemical intermediate. However, a comprehensive public repository of its structural and spectroscopic data is currently lacking. Further experimental investigation is necessary to fully characterize this compound and provide the detailed structural insights required by the scientific and industrial research communities.

References

- 1. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 114776-15-7|this compound|BLD Pharm [bldpharm.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoic Acid (CAS: 114776-15-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoro-5-nitrobenzoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent herbicide, saflufenacil. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its toxicological profile. Furthermore, it delves into the mechanism of action of its principle derivative, saflufenacil, a protoporphyrinogen IX oxidase (PPO) inhibitor, and furnishes detailed experimental protocols for assessing PPO inhibition and herbicidal efficacy. This document is intended to serve as a valuable resource for researchers in agrochemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a crystalline powder, appearing as a white to yellow solid. It is soluble in methanol.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 114776-15-7 | [2] |

| Molecular Formula | C₇H₃ClFNO₄ | [2] |

| Molecular Weight | 219.55 g/mol | |

| Melting Point | 146-150 °C | [2] |

| Boiling Point | 364.2 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 174.0 ± 27.9 °C | [2] |

| pKa | 2.32 ± 0.12 (Predicted) | [3] |

| Physical Form | Crystal - Powder | |

| Color | White - Yellow | |

| Solubility | Soluble in methanol | [1] |

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature. A common method involves the nitration of 2-chloro-4-fluorobenzoic acid.[4]

Experimental Protocol: Nitration of 2-Chloro-4-fluorobenzoic Acid

This protocol is adapted from established synthesis methods.[1]

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Crushed ice

-

Ice water

Procedure:

-

In a reaction flask, add 50 g of concentrated sulfuric acid.

-

In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the sulfuric acid while stirring.

-

Stir the reaction mixture at 25°C for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and dropwise, add 5 g of fuming nitric acid, ensuring the reaction temperature is maintained between -5 and 8°C.

-

Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material (e.g., by HPLC) until the content of 2-chloro-4-fluorobenzoic acid is less than 0.5%.

-

Slowly pour the reaction mixture into 80 g of crushed ice.

-

Collect the precipitated solid product by filtration.

-

Wash the filter cake with 30 g of ice water.

-

Air-dry the solid product at 65°C to yield this compound.

This procedure typically results in a high yield and purity of the final product.[1]

Applications and Mechanism of Action

The primary application of this compound is as a crucial intermediate in the synthesis of saflufenacil, a broad-spectrum herbicide.[5] Saflufenacil functions by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.

Signaling Pathway of PPO Inhibition

The inhibition of PPO by saflufenacil disrupts the normal tetrapyrrole biosynthesis pathway in plants. This leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause lipid peroxidation, leading to rapid cell membrane disruption and ultimately, plant cell death.

Experimental Protocols

Given that this compound is a precursor to a PPO inhibitor, relevant experimental procedures for researchers would involve assessing PPO inhibition and evaluating herbicidal or cytotoxic activity.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against PPO.[6]

Materials:

-

PPO enzyme preparation (from a plant or other source)

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% Tween 20)

-

Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the test compound in the chosen solvent.

-

Prepare the protoporphyrinogen IX substrate solution immediately before use. This is often done by reducing protoporphyrin IX with sodium amalgam under an inert atmosphere.[6]

-

-

Assay Setup:

-

Add 180 µL of assay buffer to each well of the microplate.

-

Add 2 µL of the test compound dilution or solvent control (for 0% inhibition) to the appropriate wells.

-

Add 10 µL of the PPO enzyme preparation to each well. Include a "no-enzyme" control.

-

-

Initiate Reaction:

-

Start the reaction by adding 10 µL of the freshly prepared protoporphyrinogen IX substrate to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader (e.g., excitation at ~405 nm, emission at ~630 nm).

-

Measure the fluorescence intensity kinetically over 15-30 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.

-

Determine the percent inhibition relative to the solvent control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Whole-Plant Herbicidal Efficacy Assay

This protocol outlines a general procedure for assessing the herbicidal effects of a compound on whole plants.

Materials:

-

Test plants (e.g., a susceptible weed species) grown in pots

-

Test compound formulated for application (e.g., dissolved in a suitable solvent with a surfactant)

-

Calibrated sprayer

-

Greenhouse or controlled environment chamber

Procedure:

-

Plant Growth:

-

Grow the test plants from seed in a standardized soil mix until they reach a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare a series of dilutions of the test compound to achieve the desired application rates (e.g., in g/ha).

-

Include a control group treated only with the solvent and surfactant.

-

Apply the formulations evenly to the foliage of the plants using a calibrated sprayer.

-

-

Post-Application Care and Observation:

-

Return the treated plants to the greenhouse and maintain optimal growing conditions.

-

Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

-

Data Collection and Analysis:

-

At the end of the observation period, visually assess the percentage of plant injury (0% = no effect, 100% = plant death).

-

For quantitative analysis, harvest the above-ground biomass and determine the fresh and/or dry weight.

-

Calculate the percentage of growth reduction relative to the untreated control plants.

-

Determine the GR₅₀ (dose causing 50% growth reduction) or ED₅₀ (dose causing 50% control) by fitting the data to a dose-response curve.

-

Toxicology and Safety

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

Wash skin thoroughly after handling.[9]

-

Use only outdoors or in a well-ventilated area.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[9]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Call a poison center or doctor if you feel unwell.[7]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7][9]

Conclusion

This compound is a valuable building block in the synthesis of agrochemicals, most notably the herbicide saflufenacil. Its chemistry and the biological activity of its derivatives are of significant interest to researchers in the fields of pesticide and drug discovery. This guide provides a foundational understanding of this compound, its synthesis, and methods for evaluating the biological activity of its derivatives, thereby serving as a practical resource for the scientific community.

References

- 1. This compound | 114776-15-7 [chemicalbook.com]

- 2. This compound | CAS#:114776-15-7 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 114776-15-7 [m.chemicalbook.com]

- 4. CN101948390A - The preparation method of this compound - Google Patents [patents.google.com]

- 5. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.at [fishersci.at]

- 8. echemi.com [echemi.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Application in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines its synthesis, and discusses its primary application in the development of the herbicide saflufenacil. A thorough understanding of this compound is crucial for professionals involved in agrochemical research and organic synthesis.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a chlorine atom, a fluorine atom, and a nitro group, which contribute to its reactivity and utility as a synthetic building block.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 219.56 g/mol [1] |

| Chemical Formula | C₇H₃ClFNO₄ |

| CAS Number | 114776-15-7[1] |

| Melting Point | 146-150 °C[2] |

| Boiling Point | 364.2 °C at 760 mmHg |

| Appearance | Light yellow crystal or white to yellow powder[2] |

| Purity | Typically >97% |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the patent literature. One common method involves the nitration of a substituted toluene, followed by oxidation. The following is a generalized experimental protocol based on patent descriptions.

Experimental Protocol: Synthesis from 2-Chloro-4-fluorotoluene

This protocol is a composite of methods described in patent literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Photochlorination of 2-Chloro-4-fluorotoluene

-

Reaction Setup: A reaction vessel equipped with a light source (e.g., UV lamp or high-pressure mercury lamp), a gas inlet, a condenser, and a stirrer is charged with 2-chloro-4-fluorotoluene.

-

Chlorination: Chlorine gas is introduced into the reaction vessel while irradiating the mixture with the light source. The reaction temperature is maintained between 60-100°C.

-

Monitoring: The reaction is monitored by gas chromatography (GC) until the desired conversion to 2-chloro-4-fluorobenzylidene dichloride is achieved.

-

Work-up: Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine. The crude 2-chloro-4-fluorobenzylidene dichloride is then purified, typically by distillation under reduced pressure.

Step 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride

-

Reaction Setup: A mixture of sulfuric acid and fuming nitric acid (mixed acid) is prepared in a reaction vessel cooled in an ice bath.

-

Addition of Substrate: The purified 2-chloro-4-fluorobenzylidene dichloride from Step 1 is added dropwise to the mixed acid, maintaining the reaction temperature between 0-30°C. The molar ratio of fuming nitric acid to the dichloride is typically in the range of 1-1.8:1.

-

Reaction: The mixture is stirred at a controlled temperature until the nitration is complete, as monitored by thin-layer chromatography (TLC) or GC.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Hydrolysis and Oxidation to this compound

-

Hydrolysis: The crude 2-chloro-4-fluoro-5-nitrobenzylidene dichloride from Step 2 is hydrolyzed to the corresponding benzaldehyde. This can be achieved by heating in the presence of a suitable solvent such as formic acid, acetic acid, sulfuric acid, or hydrochloric acid, at a temperature ranging from 50-130°C. Catalysts like zinc chloride, iron chloride, or aluminum chloride may be employed.

-

Oxidation: An oxidizing agent is then added to the reaction mixture to oxidize the intermediate benzaldehyde to the carboxylic acid.

-

Isolation and Purification: The reaction mixture is filtered, and the crude this compound is isolated. It is then purified by recrystallization from a suitable solvent to yield the final product.

Application in Herbicide Synthesis: The Case of Saflufenacil

The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide saflufenacil. Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which plays a critical role in the chlorophyll biosynthesis pathway in plants.

Logical Workflow: From Intermediate to Herbicide

The following diagram illustrates the synthetic logic for the production of saflufenacil, highlighting the central role of this compound.

Caption: Synthetic pathway from this compound to saflufenacil.

Mechanism of Action of Saflufenacil: A Signaling Pathway Perspective

While this compound itself is not biologically active in the same manner as its derivative, understanding the mechanism of action of saflufenacil provides critical context for its importance. Saflufenacil exerts its herbicidal effects by inhibiting the PPO enzyme.[3][4] This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX.[5] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid cell membrane disruption and plant death.[3][5]

Signaling Pathway of Saflufenacil-Induced Phytotoxicity

The following diagram visualizes the signaling cascade initiated by the inhibition of PPO by saflufenacil.

Caption: Mechanism of action of saflufenacil via PPO inhibition.

References

2-chloro-4-fluoro-5-nitrobenzoic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 114776-15-7), a compound often utilized as a pharmaceutical intermediate.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

-

Serious Eye Irritation: Causes serious eye irritation (H319).[2][3]

-

Respiratory Irritation: May cause respiratory irritation (H335).[2][3]

The signal word for this chemical is "Warning".[2][3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C7H3ClFNO4 | [2][4] |

| Molecular Weight | 219.55 g/mol | [2][4] |

| Physical State | Solid, Powder, Crystals | [5] |

| Color | White to Yellow | [5] |

| Melting Point | 126°C (lit.) | [5] |

| Solubility | Soluble in methanol | [1][5] |

| Vapor Pressure | 6.08E-06 mmHg at 25°C | [5] |

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. However, the primary toxicological concerns are related to its irritant properties.

| Toxicological Endpoint | Finding | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Not classified |

| Skin Corrosion/Irritation | Causes skin irritation | Skin Irrit. 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye Irrit. 2 |

| Respiratory or Skin Sensitization | No data available | Not classified |

| Germ Cell Mutagenicity | No data available | Not classified |

| Carcinogenicity | No data available | Not classified |

| Reproductive Toxicity | No data available | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | STOT SE 3 |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not classified |

| Aspiration Hazard | Not applicable (Solid) | Not classified |

Experimental Protocols: Safe Handling and Storage

The following protocols are based on standard best practices for handling hazardous chemicals and information extracted from safety data sheets.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][6]

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[6][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. | Protects against splashes and dust that can cause serious eye irritation.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat or disposable gown, and closed-toe shoes. | Prevents skin contact which may cause irritation.[6] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is recommended if ventilation is inadequate or when handling large quantities. | Minimizes the inhalation of dust, which can cause respiratory irritation.[6] |

Handling Procedures

-

Avoid all personal contact, including the inhalation of dust.[8]

-

Avoid the formation and accumulation of dust.[9]

-

Wash hands and any exposed skin thoroughly after handling.[2][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers tightly closed when not in use.[6]

Storage Procedures

-

Incompatible Materials: Strong oxidizing agents, strong acids.[7]

Emergency Procedures

First-Aid Measures

The following first-aid measures should be taken in case of exposure:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][7] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with skin and eyes.[8][9]

-

Environmental Precautions: Prevent the product from entering drains.[9]

-

Containment and Cleanup: Use dry clean-up procedures to avoid generating dust. Sweep up, shovel, or vacuum the spilled material and place it into a suitable, labeled container for disposal.[8][9] Wash the affected area with large amounts of water.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: The material is not combustible, but containers may burn.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[5] It is recommended to use a licensed professional waste disposal service.[9] Do not allow the product to enter drains.[9]

Visualization of Safety Protocols

Risk Assessment and Control Workflow

Caption: Workflow for assessing and controlling risks associated with handling the chemical.

First-Aid Response Process

Caption: Decision process for first-aid response following an exposure event.

References

- 1. This compound | 114776-15-7 [chemicalbook.com]

- 2. fishersci.at [fishersci.at]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-nitrobenzoic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the available solubility data for 2-chloro-4-fluoro-5-nitrobenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes the known qualitative solubility and presents detailed experimental protocols for determining solubility, in the absence of publicly available quantitative data.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative in nature and is summarized in the table below.

| Organic Solvent | Temperature | Solubility |

| Methanol | Room Temperature | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

Note: The term "soluble" indicates that the solute dissolves in the solvent, but does not provide information on the concentration of a saturated solution. "Slightly soluble" suggests that a small amount of the solute will dissolve in the solvent. For many applications, particularly in drug development and process chemistry, determining the precise quantitative solubility is crucial. The experimental protocols outlined in the following section provide a framework for obtaining this critical data.

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a solid compound, such as this compound, in an organic solvent. These methods can be adapted to provide both qualitative and quantitative solubility data.

Qualitative Solubility Determination

This method is a rapid approach to assess whether a compound is soluble, partially soluble, or insoluble in a particular solvent at a given temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Water bath or heating block (for temperature control)

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not completely dissolved, continue to add the solvent in 1 mL increments, with vigorous agitation after each addition, up to a total volume of 5 mL.

-

Observe the solution after each addition. Note if the solid dissolves completely, partially, or remains insoluble.

-

For temperature-dependent studies, the test tubes can be placed in a water bath or on a heating block set to the desired temperature.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

High-purity organic solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or incubator and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

The solubility is then calculated and typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for qualitative solubility determination.

Caption: Workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-chloro-4-fluoro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions pertaining to 2-chloro-4-fluoro-5-nitrobenzoic acid. A notable focus is placed on the synthesis of this compound via the nitration of 2-chloro-4-fluorobenzoic acid, a reaction for which substantial data exists. This document also presents a theoretical analysis of other potential electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing substituents on the aromatic ring are examined to predict the regioselectivity of these hypothetical reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in their understanding and potential application of this chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique arrangement of electron-withdrawing groups on the benzene ring, which can influence the course of further chemical transformations. Understanding the electrophilic substitution reactions of this compound and its precursors is crucial for the design of novel synthetic routes and the development of new chemical entities. This guide synthesizes available data on the synthesis of this compound and provides a predictive framework for its further electrophilic functionalization.

Synthesis of this compound via Electrophilic Nitration

The most well-documented electrophilic substitution reaction related to this compound is its synthesis through the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where the nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the nitration of 2-chloro-4-fluorobenzoic acid based on reported experimental findings.

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-chloro-4-fluorobenzoic acid | Fuming nitric acid, Concentrated sulfuric acid | -5 to 8 | 5 - 8 | 97.1 | 97.2 | [1] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

-

Gradually add 10 g of 2-chloro-4-fluorobenzoic acid to the flask while stirring.

-

Maintain the reaction mixture at 25°C for 1 hour.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.

-

Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.

-

Carefully pour the reaction mixture into 80 g of crushed ice.

-

Collect the precipitated solid product by filtration.

-

Wash the filter cake with 30 g of ice water.

-

Dry the solid product at 65°C to obtain the final product.[1]

Theoretical Analysis of Further Electrophilic Substitution Reactions

Direct experimental data for other electrophilic substitution reactions on this compound is scarce in the scientific literature. This is primarily due to the highly deactivated nature of the aromatic ring. The presence of three strong electron-withdrawing groups (–Cl, –F, –NO₂, and –COOH) significantly reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

Analysis of Substituent Directing Effects

The regioselectivity of any potential electrophilic substitution reaction would be governed by the directing effects of the existing substituents.

-

-COOH (Carboxylic Acid): A deactivating group and a meta-director.

-

-NO₂ (Nitro): A strongly deactivating group and a meta-director.

-

-Cl (Chloro): A deactivating group but an ortho, para-director.

-

-F (Fluoro): A deactivating group but an ortho, para-director.

The directing effects of these groups on the this compound ring are illustrated below.

Caption: Directing effects of substituents on the aromatic ring.

The only available positions for substitution are C3 and C6. Both positions are meta to the strongly deactivating nitro and carboxylic acid groups. The fluorine atom directs ortho to C3, and the chlorine atom directs ortho to C6. Given the strong deactivating nature of all substituents, forcing an electrophilic substitution reaction would be exceptionally challenging.

Predicted Reactivity for Other Electrophilic Substitutions

-

Halogenation: Due to the deactivated ring, harsh conditions such as high temperatures and a strong Lewis acid catalyst would be necessary. Substitution, if it occurs, would likely be slow and low-yielding. The position of substitution would be a complex outcome of the competing directing effects.

-

Sulfonation: This reaction would require fuming sulfuric acid (H₂SO₄·SO₃) at elevated temperatures. The strongly acidic conditions could also lead to side reactions.

-

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings. The carbocation intermediates are highly destabilized, and the Lewis acid catalysts can complex with the electron-rich substituents (like the carbonyl oxygen of the carboxylic acid), further deactivating the ring.

Conclusion

The electrophilic substitution chemistry of this compound is dominated by its synthesis via the nitration of its precursor, 2-chloro-4-fluorobenzoic acid. This reaction proceeds in high yield under controlled conditions. Further electrophilic substitution on the this compound molecule is theoretically challenging due to the presence of multiple deactivating groups. Any attempts at such reactions would require extreme conditions and are expected to result in low yields. The analysis of substituent effects provides a framework for predicting the regiochemical outcome of such transformations, should they be attempted. This guide provides drug development professionals and researchers with the necessary data and theoretical understanding to work with this important chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoic Acid for Researchers and Drug Development Professionals

Introduction: 2-Chloro-4-fluoro-5-nitrobenzoic acid, with the CAS number 114776-15-7, is a valuable synthetic intermediate in the fields of agrochemicals and pharmaceuticals. Its trifunctionalized aromatic ring provides a versatile scaffold for the synthesis of a variety of complex molecules. This technical guide offers an in-depth overview of its commercial availability, key synthetic applications, and its role in the development of bioactive compounds.

Commercial Availability

A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 97%, with some suppliers offering grades of 99% or higher, which is crucial for pharmaceutical applications.[1][2][3] The compound is generally available as a white to light yellow crystalline powder.[1]

For researchers requiring smaller quantities, several suppliers offer the compound in gram-level packaging. For larger-scale drug development and manufacturing, kilograms and bulk quantities are also readily available from various manufacturers and distributors.

Below is a summary of representative commercial suppliers of this compound:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1g, 5g, 10g |

| TCI America | >98.0% | 5g, 25g |

| Kinsotech | ≥99% | Sample, wholesale |

| ChemUniverse | 96% | 1g, 5g, 10g, Bulk |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.0% | Not specified |

| Beijing Sinsteck Technology Co., Ltd. | 98% | Kilogram, 100 Kilogram/Month |

| BLD Pharm | Research Use Only | Not specified |

Physicochemical Properties

| Property | Value |

| CAS Number | 114776-15-7 |

| Molecular Formula | C₇H₃ClFNO₄ |

| Molecular Weight | 219.55 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 146-150 °C[3] |

| Boiling Point | 364.2 °C[1] |

| Density | 1.689 g/cm³[3] |

| Solubility | Soluble in methanol[3] |

Applications in Synthesis

This compound serves as a critical building block for the synthesis of both agrochemicals and pharmaceuticals. Its utility stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Synthesis of the Herbicide Saflufenacil

A primary application of this compound is in the production of the herbicide saflufenacil. The benzoic acid is a key intermediate in the multi-step synthesis of this potent agrochemical.

Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid to synthesize this compound

This protocol describes the synthesis of the title compound, a key step in the overall synthesis of saflufenacil.

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Crushed ice

-

Ice water

Procedure:

-

To a reaction flask, add 50 g of concentrated sulfuric acid.

-

In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the sulfuric acid while stirring.

-

Stir the mixture at 25°C for 1 hour.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and dropwise, add 5 g of fuming nitric acid, ensuring the reaction temperature is maintained between -5 and 8°C.

-

Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material (e.g., by HPLC) until its content is less than 0.5%.

-

Slowly pour the reaction mixture into 80 g of crushed ice to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the filter cake with 30 g of ice water.

-

Air-dry the solid at 65°C to obtain this compound.

This procedure has been reported to yield the product in high purity and yield.[4]

Below is a workflow diagram illustrating the synthesis of Saflufenacil, highlighting the role of this compound.

Caption: Synthetic pathway of Saflufenacil from 2-chloro-4-fluorobenzoic acid.

Synthesis of the Antifungal Agent Albaconazole

In the realm of pharmaceuticals, this compound is a crucial intermediate in the synthesis of Albaconazole, a broad-spectrum triazole antifungal agent.[5] Albaconazole has shown potent activity against a wide range of pathogenic fungi.[1]

The synthesis of Albaconazole is a multi-step process where the structural features of this compound are elaborated to construct the final complex molecule. A general workflow for the synthesis of Albaconazole from this intermediate is depicted below.

Caption: Key transformations in the synthesis of Albaconazole.

Mechanism of Action of Albaconazole: Inhibition of Ergosterol Biosynthesis

Albaconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a crucial cytochrome P450-dependent enzyme in the biosynthesis of ergosterol.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Albaconazole leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.

The signaling pathway illustrating the mechanism of action of Albaconazole is presented below.

Caption: Inhibition of ergosterol biosynthesis by Albaconazole.

Building Block for Heterocyclic Scaffolds

The reactivity of the chloro, fluoro, and nitro groups, along with the carboxylic acid, makes this compound a versatile starting material for the synthesis of various heterocyclic compounds. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been utilized in the synthesis of potential next-generation antibacterials.[7]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the synthesis of important agrochemical and pharmaceutical products. Its well-defined reactivity allows for its incorporation into complex molecular architectures, as exemplified by the production of saflufenacil and Albaconazole. For researchers and professionals in drug development, this compound offers a versatile starting point for the creation of novel bioactive molecules and libraries of heterocyclic compounds. A thorough understanding of its properties, suppliers, and synthetic applications is essential for its effective utilization in research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. kinsotech.com [kinsotech.com]

- 4. This compound | 114776-15-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Historical and Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and principal synthetic routes to 2-chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following sections provide a detailed examination of the core methodologies, complete with experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and herbicides. Its preparation has been approached through several distinct chemical pathways, each with its own set of advantages and challenges. This document outlines three primary historical methods for its synthesis: the direct nitration of 2-chloro-4-fluorobenzoic acid, a multi-step synthesis commencing from 2-chloro-4-fluorotoluene, and a route involving the nitration and subsequent hydrolysis of a benzotrichloride intermediate.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound has historically been dominated by three main strategies. The choice of route often depends on the availability of starting materials, desired purity, and scalability. Below is a summary of the quantitative data associated with these methods.

| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) |

| Route 1: Nitration | 2-Chloro-4-fluorobenzoic acid | Concentrated H₂SO₄, Fuming HNO₃ | -5 to 8°C | 97.1 | 97.2 | 151-154[1] |

| Route 2: Multi-Step | 2-Chloro-4-fluorotoluene | Photochlorination, Mixed Acid, H₂O₂ | Multi-step | >80 (overall) | 99.1 - 99.2 | Not Specified |

| Route 3: Hydrolysis | 2-Chloro-4-fluoro-5-nitrobenzotrichloride | H₂O, FeCl₃ (catalyst) | 65-85°C | 94.32 - 98.57 | Not Specified | 148-153[1] |

Detailed Experimental Protocols and Methodologies

Route 1: Nitration of 2-Chloro-4-fluorobenzoic Acid

This method is a direct and common approach to introduce the nitro group onto the aromatic ring of 2-chloro-4-fluorobenzoic acid.

Experimental Protocol:

-

To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.

-

In batches, add 10 g of 2-chloro-4-fluorobenzoic acid to the flask.

-

Stir the reaction mixture at 25°C for 1 hour.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.[2]

-

Continue the reaction for 5 to 8 hours, monitoring the consumption of the starting material until its content is less than 0.5%.

-

Upon completion, slowly pour the reaction mixture into 80 g of crushed ice.

-

Collect the precipitated solid product by filtration.

-

Wash the filter cake with 30 g of ice water.

-

Dry the product at 65°C to yield the final this compound.[2]

Logical Relationship Diagram for Route 1

Caption: Nitration of 2-chloro-4-fluorobenzoic acid.

Route 2: Multi-Step Synthesis from 2-Chloro-4-fluorotoluene

This pathway involves a series of reactions, beginning with the functionalization of the methyl group, followed by nitration and final oxidation to the carboxylic acid.[3]

Experimental Protocol:

-

Photochlorination: Subject 2-chloro-4-fluorotoluene to photochlorination to synthesize 2-chloro-4-fluorobenzylidene dichloride.[3]

-

Nitration:

-

Transfer the photochlorination product to a nitration vessel containing chloroform and concentrated sulfuric acid.

-

Cool the mixture to 0°C and add a pre-made mixed acid (concentrated sulfuric acid and fuming nitric acid in a 2:1 mass ratio) dropwise, keeping the temperature below 5°C.[3]

-

Maintain the temperature for 1 hour after the addition is complete.

-

-

Hydrolysis and Oxidation:

-

The resulting 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is then subjected to hydrolysis, for instance, using formic acid or acetic acid, which can be followed by oxidation.[3]

-

In one variation, after hydrolysis to the aldehyde, add water and cool to 50°C. Slowly add 28% hydrogen peroxide and maintain the temperature for 4 hours.[3]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter the crude product.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]

-

Experimental Workflow for Route 2

Caption: Multi-step synthesis from 2-chloro-4-fluorotoluene.

Route 3: Synthesis via Hydrolysis of 2-Chloro-4-fluoro-5-nitrobenzotrichloride

This approach involves the initial formation of a benzotrichloride intermediate, which is then nitrated and hydrolyzed to the final carboxylic acid.

Experimental Protocol:

-

Nitration of 2-chloro-4-fluorobenzotrichloride:

-

Prepare a sulfonitric mixture by adding red fuming nitric acid to concentrated sulfuric acid at a temperature below 5°C.

-

Add 2-chloro-4-fluorobenzotrichloride to the sulfonitric mixture over a period of two hours, maintaining the temperature between 5°C and 7°C.

-

-

Hydrolysis:

-

In a flask, combine 500.0 g of the mixed isomers of 2-chloro-4-fluoro-5-nitrobenzotrichloride and 2-chloro-4-fluoro-3-nitrobenzotrichloride with 122.9 g of water.

-

Add 5.6 g of ferric trichloride as a catalyst.

-

Stir the mixture vigorously while maintaining the temperature at 85°C for 3 hours after the initial 2-hour addition.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the solid product to obtain a mixture of this compound and its isomer.

-

Signaling Pathway Diagram for Route 3

Caption: Synthesis via hydrolysis of the benzotrichloride intermediate.

Conclusion

The synthesis of this compound can be achieved through several historically significant routes. The direct nitration of 2-chloro-4-fluorobenzoic acid offers a straightforward approach, while the multi-step synthesis from 2-chloro-4-fluorotoluene provides an alternative with high purity. The pathway involving the hydrolysis of the benzotrichloride intermediate is also a viable option. The selection of a particular method will be guided by factors such as starting material cost, desired scale of production, and the specific purity requirements of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists and researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Saflufenacil from 2-chloro-4-fluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of the herbicide saflufenacil, utilizing 2-chloro-4-fluoro-5-nitrobenzoic acid as a key starting material. The information is intended for use by qualified chemical researchers and professionals in the field of agrochemical development and organic synthesis.

Introduction

Saflufenacil is a potent, broad-spectrum herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor. Its synthesis involves a multi-step pathway beginning with the nitration of 2-chloro-4-fluorobenzoic acid to yield this compound. This precursor is then systematically converted through a series of intermediates to the final active ingredient. The following protocols outline the key transformations in this synthetic route.

Synthetic Pathway Overview

The synthesis of saflufenacil from this compound can be summarized in the following key steps:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form 2-chloro-4-fluoro-5-aminobenzoic acid.

-

Esterification: The carboxylic acid functionality of 2-chloro-4-fluoro-5-aminobenzoic acid is converted to its methyl ester, yielding methyl 2-chloro-4-fluoro-5-aminobenzoate.

-

Formation of the Pyrimidinedione Ring System: The methyl 2-chloro-4-fluoro-5-aminobenzoate is reacted with ethyl trifluoroacetoacetate and subsequently with methylamine hydrochloride to construct the core pyrimidinedione ring structure.

-

Hydrolysis and Sulfonylation: The ester is hydrolyzed back to a carboxylic acid, which is then condensed with N-isopropyl-N-methylsulfamide to yield the final product, saflufenacil.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of saflufenacil.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1. Formation of Intermediate (1) | Methyl 2-chloro-4-fluoro-5-aminobenzoate | Intermediate (1) | Ethyl trifluoroacetoacetate, Toluene, Sodium hydroxide, 100°C, 2h | 90 | - | [1] |

| 2. Formation of Intermediate (2) | Intermediate (1) | Intermediate (2) | Methylamine hydrochloride, o-xylene, 140°C, 4h | 92 | - | [1] |

| 3. Formation of Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate | Intermediate (2) | Methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate | Ethyl chloroformate, N,N-dimethylformamide, Sodium methoxide, 100°C, 8h | 85 | 98 | [2] |

| 4. Hydrolysis | Methyl 2-chloro-4-fluoro-5-(...)-benzoate | 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-4-fluorobenzoic acid | Concentrated HCl, Dioxane, 90-95°C, 22-24h | 86 | 97 | [3] |

| 5. Final Sulfonylation | 2-chloro-5-(2,6-dioxo-4-(...))-benzoic acid | Saflufenacil | N-isopropyl-N-methylsulfamide, Toluene, Acetone, Water, Crystallization | 70 | - | [3] |

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using iron powder in an acidic medium.

Materials:

-

This compound

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium hydroxide (1N solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), ethanol, and glacial acetic acid.

-

With stirring, add iron powder (4.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and adjust the pH to 8 using a 1N sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-fluoro-5-aminobenzoic acid.

Protocol 2: Esterification of 2-chloro-4-fluoro-5-aminobenzoic acid

This protocol details the Fischer-Speier esterification to produce the methyl ester.

Materials:

-

2-chloro-4-fluoro-5-aminobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-4-fluoro-5-aminobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

-

Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-chloro-4-fluoro-5-aminobenzoate.

Protocol 3: Synthesis of the Pyrimidinedione Intermediate

This protocol is a multi-step procedure starting from methyl 2-chloro-4-fluoro-5-aminobenzoate.[1]

Part A: Formation of Intermediate (1)

Materials:

-

Methyl 2-chloro-4-fluoro-5-aminobenzoate

-

Ethyl trifluoroacetoacetate

-

Toluene

-

Sodium hydroxide

-

Dilute hydrochloric acid (1 M)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene in a round-bottom flask.[1]

-

Add 9.8g of sodium hydroxide.[1]

-

Heat the mixture to 100°C and react for 2 hours.[1]

-

Cool to room temperature, wash with 1 M dilute hydrochloric acid, separate the layers, dry, and concentrate to obtain Intermediate (1).[1]

Part B: Formation of Intermediate (2)

Materials:

-

Intermediate (1)

-

Methylamine hydrochloride

-

o-Xylene

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Dissolve 150.1g of Intermediate (1) and 45g of methylamine hydrochloride in 500ml of o-xylene.[1]

-

Heat to 140°C and react for 4 hours.[1]

-

Cool to 0°C, and filter the crystallized product to obtain Intermediate (2).[1]

Part C: Formation of the Final Intermediate Ester

Materials:

-

Intermediate (2)

-

Ethyl chloroformate

-

N,N-dimethylformamide (DMF)

-

Sodium methoxide

-

Water

-

Round-bottom flask, magnetic stirrer, cooling bath, heating mantle, filtration apparatus

Procedure:

-

Dissolve 143.6g of Intermediate (2) in 400ml of N,N-dimethylformamide and cool to 0°C.[2]

-

Add 25.9g of sodium methoxide and react for 0.5 hours.[2]

-

Add 65.1g of ethyl chloroformate, raise the temperature to 100°C, and react for 8 hours.[2]

-

Cool to room temperature, add 800ml of water for crystallization, and filter to obtain methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dione-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)benzoate.[2]

Protocol 4: Hydrolysis and Final Sulfonylation to Saflufenacil

This protocol outlines the final steps to produce saflufenacil.[3]

Part A: Hydrolysis

Materials:

-

Methyl 2-chloro-4-fluoro-5-(...)-benzoate

-

Concentrated hydrochloric acid

-

Dioxane

-

Water

-

Toluene

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus

Procedure:

-

To the reaction mass from the previous step, add 1000 mL of concentrated HCl.[3]

-

Heat the mixture to 90-95°C and stir for 22-24 hours.[3]

-

Distill off the dioxane under reduced pressure.[3]

-

Cool to 25-30°C and add 700 mL of water.[3]

-

Stir for 4-6 hours at 20-25°C to complete crystallization.[3]

-

Filter the product and wash with water.[3]

-

Disperse the wet compound in toluene and dry by azeotropic distillation.[3]

-

Cool to 20-25°C, stir for 3-4 hours, filter, and dry to obtain the carboxylic acid intermediate.[3]

Part B: Sulfonylation

Materials:

-

2-chloro-5-(2,6-dioxo-4-(...))-benzoic acid intermediate

-

N-isopropyl-N-methylsulfamide

-

Toluene

-

Acetone

-

Water

-

Reaction vessel, magnetic stirrer, filtration apparatus

Procedure:

-

Charge a reaction vessel with the carboxylic acid intermediate and N-isopropyl-N-methylsulfamide in a suitable solvent such as toluene.

-

The condensation can be facilitated by the use of a suitable coupling agent or by converting the carboxylic acid to an acid chloride.

-

After the reaction is complete, the crude saflufenacil is isolated.

-

Dissolve the crude product in acetone.[3]

-

Slowly add water to induce crystallization.[3]

-

Stir for 4 hours to ensure complete crystallization.[3]

-

Filter the solid, wash, and dry under reduced pressure to obtain pure saflufenacil.[3]

References

- 1. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN112574126A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]

- 3. US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google Patents [patents.google.com]

Synthetic Routes to Derivatives of 2-Chloro-4-fluoro-5-nitrobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 2-chloro-4-fluoro-5-nitrobenzoic acid. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below focus on the preparation of amides and esters, as well as derivatives formed through nucleophilic aromatic substitution (SNAr).

Application Notes

This compound serves as a versatile scaffold for chemical library synthesis and drug discovery. The presence of multiple reactive sites allows for a variety of chemical transformations:

-

Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters, amides, and acyl chlorides. Amide derivatives are of particular interest in medicinal chemistry due to their presence in numerous biologically active molecules. Esterification can be used to modify the pharmacokinetic properties of a lead compound.

-

Aromatic Ring Substituents: The chloro and fluoro groups on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions compared to the chlorine atom. This allows for the regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of derivatives. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.

The synthetic strategies outlined in this document provide a foundation for the generation of diverse libraries of compounds for screening and lead optimization in drug development programs.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations of this compound.

Application of 2-chloro-4-fluoro-5-nitrobenzoic Acid in the Synthesis of the Herbicide Saflufenacil

For Researchers, Scientists, and Drug Development Professionals